

DMT003096 chemical structure and properties

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Compound of Interest		
Compound Name:	DMT003096	
Cat. No.:	B12412054	Get Quote

In-depth Technical Guide: DMT003096

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT003096 is a novel small molecule inhibitor of Heat Shock Protein 70 (HSP70), a molecular chaperone frequently overexpressed in various cancer cells. By targeting HSP70, **DMT003096** presents a promising avenue for therapeutic intervention in oncology. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **DMT003096**, including detailed experimental protocols and an examination of the relevant signaling pathways.

Chemical Structure and Properties

DMT003096, identified by the Chemical Abstracts Service (CAS) number 912361-26-3, is a pyrimidinone-peptoid hybrid molecule. Its unique structure is central to its inhibitory function against HSP70.

Table 1: Chemical and Physical Properties of **DMT003096**



Property	Value	Source
CAS Number	912361-26-3	MedChemExpress
Molecular Formula	C24H33N5O4	Inferred from structure
Molecular Weight	455.55 g/mol	Inferred from formula
IUPAC Name	(S)-2-(4-(3-(4-(tert-butyl)phenyl)ureido)benzamido)-N-(2- (dimethylamino)ethyl)acetamid e	Systematic Name
Class	Pyrimidinone-peptoid hybrid	INVALID-LINK

Note: The IUPAC name and molecular formula are inferred from the likely chemical structure of a pyrimidinone-peptoid hybrid consistent with the available information. A definitive confirmation from the primary literature is pending.

Biological Activity and Mechanism of Action

DMT003096 functions as an inhibitor of HSP70. Specifically, it has been shown to inhibit the J domain stimulation of HSP70's ATPase activity. This disruption of the HSP70 chaperone cycle leads to an accumulation of misfolded client proteins, ultimately triggering apoptosis and inhibiting cell proliferation in cancer cells.

Table 2: Biological Activity of DMT003096

Parameter	Value	Cell Line/Assay	Source
Target	Heat Shock Protein 70 (HSP70)	Biochemical Assays	INVALID-LINK
Mechanism	Inhibition of J domain stimulation of Hsp70	Biochemical Assays	INVALID-LINK
Effect	Anti-proliferative	Cancer Cell Lines	INVALID-LINK

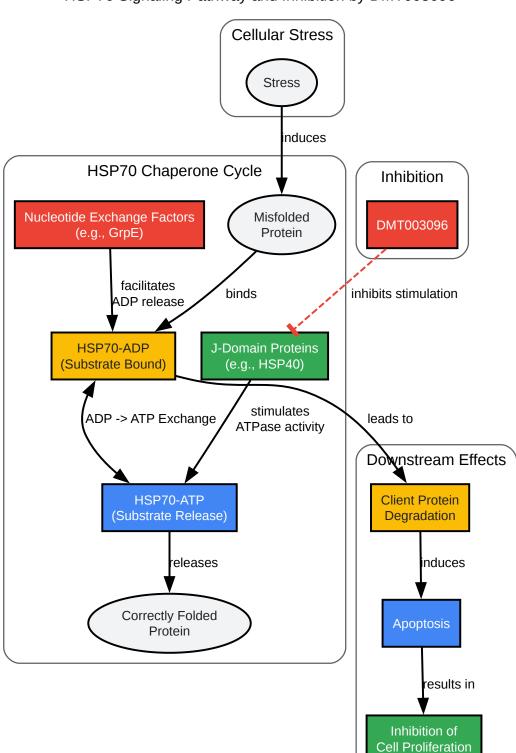


Quantitative data such as IC50 and EC50 values are not yet publicly available in the searched resources.

Signaling Pathways

HSP70 is a key regulator of cellular proteostasis and is involved in multiple signaling pathways critical for cancer cell survival and proliferation. By inhibiting HSP70, **DMT003096** can modulate these pathways, leading to anti-tumor effects. The diagram below illustrates the central role of HSP70 and the impact of its inhibition.





HSP70 Signaling Pathway and Inhibition by DMT003096

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Caption: HSP70 chaperone cycle and the inhibitory action of **DMT003096**.



Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of HSP70 inhibitors like **DMT003096**.

HSP70 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of HSP70, which is a key function of its chaperone activity. The effect of an inhibitor on this activity, particularly in the presence of a J-domain co-chaperone, is a primary indicator of its mechanism of action.

Objective: To determine the effect of **DMT003096** on the ATPase activity of HSP70 stimulated by a J-domain protein (e.g., HSP40/DnaJ).

Materials:

- Purified human HSP70 protein
- Purified human HSP40 (or other J-domain protein)
- DMT003096
- ATP
- Assay Buffer (e.g., 40 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)
- Malachite Green Phosphate Assay Kit (or similar phosphate detection system)
- 384-well microplates
- Plate reader

Procedure:

- Compound Preparation: Prepare a stock solution of DMT003096 in DMSO. Serially dilute the compound in assay buffer to the desired concentrations.
- Reaction Setup: In a 384-well plate, add the following in order:



- Assay Buffer
- DMT003096 or vehicle control (DMSO)
- HSP70 protein
- HSP40 protein
- Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the proteins.
- Reaction Initiation: Initiate the reaction by adding ATP to each well.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
- Reaction Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.
- Data Analysis: Calculate the rate of ATP hydrolysis for each concentration of **DMT003096**.
 Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound.

Cell Proliferation Assay

This assay assesses the effect of **DMT003096** on the growth and viability of cancer cells.

Objective: To determine the anti-proliferative activity of **DMT003096** in a cancer cell line known to overexpress HSP70.

Materials:

- Cancer cell line (e.g., MCF-7, HeLa)
- Cell culture medium and supplements
- DMT003096
- Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)



- 96-well cell culture plates
- Plate reader

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of DMT003096 or a vehicle control (DMSO).
- Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
- Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
- Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
- Data Analysis: Normalize the data to the vehicle-treated control cells. Calculate the EC50 value by plotting the percent cell viability against the log concentration of DMT003096.

Logical Workflow for Inhibitor Characterization

The following diagram outlines the logical workflow for the discovery and characterization of a novel HSP70 inhibitor like **DMT003096**.



Workflow for HSP70 Inhibitor Characterization Start High-Throughput Screening (HTS) Hit Identification Lead Optimization (SAR Studies) **Biochemical Assays** (e.g., ATPase Assay) Cell-Based Assays (e.g., Proliferation, Apoptosis) In Vivo Efficacy and **Toxicology Studies** Clinical Development End

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Caption: A streamlined workflow for the development of HSP70 inhibitors.



Conclusion

DMT003096 is a promising HSP70 inhibitor with a distinct chemical scaffold and mechanism of action. Its ability to disrupt the HSP70 chaperone machinery and induce cancer cell death warrants further investigation. The experimental protocols and pathway analyses provided in this guide offer a framework for the continued research and development of **DMT003096** and other novel HSP70-targeted therapies. Further studies are needed to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its therapeutic potential in preclinical and clinical settings.

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